N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclopropanecarboxamide N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15181177
InChI: InChI=1S/C21H28N2O4S/c1-14-6-10-18(11-7-14)28(25,26)19-15(2)16(3)23(12-5-13-27-4)20(19)22-21(24)17-8-9-17/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,24)
SMILES:
Molecular Formula: C21H28N2O4S
Molecular Weight: 404.5 g/mol

N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclopropanecarboxamide

CAS No.:

Cat. No.: VC15181177

Molecular Formula: C21H28N2O4S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclopropanecarboxamide -

Specification

Molecular Formula C21H28N2O4S
Molecular Weight 404.5 g/mol
IUPAC Name N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C21H28N2O4S/c1-14-6-10-18(11-7-14)28(25,26)19-15(2)16(3)23(12-5-13-27-4)20(19)22-21(24)17-8-9-17/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,24)
Standard InChI Key DVZUHMGUPZEAQR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCCOC)NC(=O)C3CC3

Introduction

Medicinal Chemistry

Functionalized pyrroles like this compound are often investigated for their biological activities due to their structural versatility:

  • Antimicrobial Activity: The sulfonyl group is known to enhance interactions with bacterial enzymes or receptors.

  • Anti-inflammatory Properties: Similar compounds have shown inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Cancer Research: The rigidity imparted by the cyclopropane ring may improve binding affinity to specific protein targets.

Material Science

The compound's functional groups make it a candidate for:

  • Organic Electronics: Pyrrole derivatives are used in conductive polymers.

  • Catalysis: Sulfonyl-containing molecules can serve as ligands in metal-catalyzed reactions.

General Synthetic Strategy

The synthesis of this compound likely involves multi-step organic transformations:

  • Formation of the Pyrrole Core:

    • Starting with a diketone or β-ketoester and an amine under acidic conditions to form the pyrrole ring.

  • Introduction of Substituents:

    • Methylation at positions 4 and 5 using methyl iodide or similar reagents.

    • Sulfonation at position 3 via electrophilic substitution using sulfonyl chlorides.

  • Attachment of Methoxypropyl Chain:

    • Nucleophilic substitution using a methoxypropyl halide.

  • Carboxamide Formation:

    • Coupling of cyclopropanecarboxylic acid with the pyrrole nitrogen using carbodiimide coupling agents (e.g., DCC or EDC).

Characterization Techniques

To confirm the structure, standard analytical methods would be employed:

  • NMR Spectroscopy (¹H and ¹³C): For proton and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like SO2-SO_2 and CONH-CONH-.

  • X-ray Crystallography: For precise structural elucidation.

Comparative Analysis with Related Compounds

PropertyN-{1-(3-methoxypropyl)-...}Related Pyrrole Derivatives
Functional GroupsSulfonyl, CarboxamideOften contain halogens or ethers
Biological Activity PotentialAnti-inflammatory, AntimicrobialSimilar but varies with substituents
Synthetic ComplexityModerateVaries from simple to complex
SolubilityLikely soluble in polar organic solventsDepends on substituents

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